2-piperazin-1-ylpropanoic Acid
CAS No.: 825594-88-5
Cat. No.: VC3782427
Molecular Formula: C7H14N2O2
Molecular Weight: 158.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825594-88-5 |
|---|---|
| Molecular Formula | C7H14N2O2 |
| Molecular Weight | 158.2 g/mol |
| IUPAC Name | 2-piperazin-1-ylpropanoic acid |
| Standard InChI | InChI=1S/C7H14N2O2/c1-6(7(10)11)9-4-2-8-3-5-9/h6,8H,2-5H2,1H3,(H,10,11) |
| Standard InChI Key | ZZRODMZSMBWYDR-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)N1CCNCC1 |
| Canonical SMILES | CC(C(=O)O)N1CCNCC1 |
Introduction
Derivative Forms and Related Compounds
2-piperazin-1-ylpropanoic acid exists in several forms, including various salt forms and structurally related derivatives. These variants may exhibit different physical properties, solubility characteristics, and potentially diverse biological activities.
Hydrates and Salt Forms
The compound is documented to exist as a dihydrate (2-(piperazin-1-yl)propanoic acid dihydrate), indicating its propensity to form stable complexes with water molecules . Additionally, it forms a dihydrochloride salt (2-(Piperazin-1-yl)propanoic acid dihydrochloride) with the molecular formula C₇H₁₄N₂O₂·2HCl and a molecular weight of 231.12 g/mol . This salt form has been assigned PubChem CID 53433619 and possesses several synonyms including:
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2-(piperazin-1-yl)propanoic acid dihydrochloride
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1417347-15-9 (registry number)
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824414-03-1 (registry number)
The existence of these various forms suggests that the compound can be modified to optimize certain properties such as stability, solubility, or bioavailability for specific applications.
Structurally Related Compounds
Several structurally related compounds appear in the search results:
These structural analogs demonstrate how the core 2-piperazin-1-ylpropanoic acid scaffold can be modified with various substituents to create compounds with potentially diverse properties and applications .
Physical and Chemical Properties
Predicted Collision Cross Section
The following table presents the predicted collision cross section (CCS) data for 2-piperazin-1-ylpropanoic acid with various adducts, which is valuable information for mass spectrometry analysis:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 159.11281 | 135.9 |
| [M+Na]⁺ | 181.09475 | 144.3 |
| [M+NH₄]⁺ | 176.13935 | 142.2 |
| [M+K]⁺ | 197.06869 | 140.9 |
| [M-H]⁻ | 157.09825 | 134.3 |
| [M+Na-2H]⁻ | 179.08020 | 138.4 |
| [M]⁺ | 158.10498 | 136.1 |
| [M]⁻ | 158.10608 | 136.1 |
This collision cross section data provides insights into the molecular size and shape of the compound, which is important for analytical identification and characterization using ion mobility spectrometry coupled with mass spectrometry .
Chemical Behavior
Based on the functional groups present, 2-piperazin-1-ylpropanoic acid likely exhibits amphoteric properties due to the presence of both:
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The carboxylic acid group (acidic)
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The nitrogen atoms in the piperazine ring (basic)
This dual functionality suggests potential for acid-base interactions, salt formation, and reactivity at multiple sites within the molecule.
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